![molecular formula C22H29NO3 B10980227 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドは、アミド類に属する有機化合物です。3,4-ジメチルフェノキシ基と4-エトキシフェニル基で置換されたブタンアミド骨格を特徴としています。
2. 製法
合成経路と反応条件
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドの合成は、一般的に以下の手順で行われます。
3,4-ジメチルフェノキシ中間体の生成: 3,4-ジメチルフェノールを適切なハロゲン化剤(例えば、臭素)と反応させることで、3,4-ジメチルフェニルブロミドが生成されます。この中間体をナトリウムエトキシドと反応させることで、3,4-ジメチルフェノキシ基が生成されます。
4-エトキシフェニル中間体の生成: これは、4-エトキシフェノールを適切なハロゲン化剤と反応させて、4-エトキシフェニルブロミドを生成することにより行われます。
カップリング反応: 3,4-ジメチルフェノキシ中間体を、適切な塩基(例えば、水素化ナトリウム)の存在下で、4-エトキシフェニル中間体とカップリングさせることで、目的の生成物が生成されます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を用いる場合がありますが、規模が大きくなります。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。これには、連続式反応器やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化し、対応する酸化生成物を生成できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応を起こす可能性があり、フェノキシ基やエトキシ基を他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド (DMF) 中の水素化ナトリウム。
生成される主な生成物
酸化: 対応するカルボン酸またはケトン。
還元: 対応するアルコールまたはアミン。
置換: 使用した求核剤に応じて様々な置換誘導体。
4. 科学研究への応用
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドは、いくつかの科学研究において応用されています。
医薬品化学: 潜在的な生物活性を有するため、新規医薬品の開発におけるリード化合物として使用できます。
材料科学: この化合物は、特定の特性を持つ新規材料の合成に使用できます。
生物学的研究: 様々な生物学的プロセスや経路を研究するためのプローブとして使用できます。
工業的用途: この化合物は、特殊化学品や中間体の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:
Formation of the 3,4-dimethylphenoxy intermediate: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenating agent (e.g., bromine) to form 3,4-dimethylphenyl bromide. This intermediate is then reacted with sodium ethoxide to form the 3,4-dimethylphenoxy group.
Formation of the 4-ethoxyphenyl intermediate: This involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl bromide.
Coupling reaction: The 3,4-dimethylphenoxy intermediate is then coupled with the 4-ethoxyphenyl intermediate in the presence of a suitable base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.
作用機序
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素や受容体に結合し、その活性を調節することで、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物の使用される特定の用途とコンテキストによって異なります。
類似化合物との比較
類似化合物
- 2-(3,5-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミド
- 2-(3,4-ジメトキシフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミド
- 2-(3,4-ジメチルフェノキシ)-N-[1-(4-メトキシフェニル)エチル]ブタンアミド
独自性
2-(3,4-ジメチルフェノキシ)-N-[1-(4-エトキシフェニル)エチル]ブタンアミドは、フェノキシ基とフェニル基の特定の置換パターンによって独自性を持ちます。この独自の構造は、様々な用途に役立つ独自の化学的および生物学的特性をもたらす可能性があります。
特性
分子式 |
C22H29NO3 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C22H29NO3/c1-6-21(26-20-11-8-15(3)16(4)14-20)22(24)23-17(5)18-9-12-19(13-10-18)25-7-2/h8-14,17,21H,6-7H2,1-5H3,(H,23,24) |
InChIキー |
WAYCWJWMTLDOOS-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC(C)C1=CC=C(C=C1)OCC)OC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


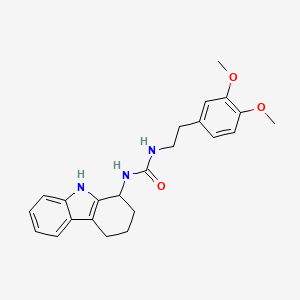
![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10980153.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10980167.png)
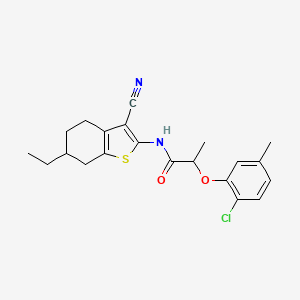
![2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10980171.png)

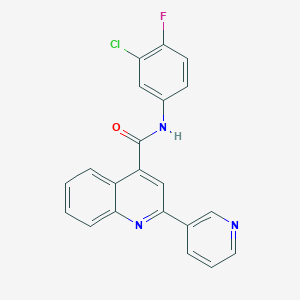
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10980185.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980199.png)
![4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10980203.png)
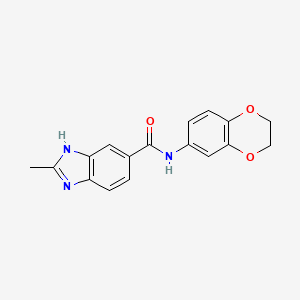
![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)
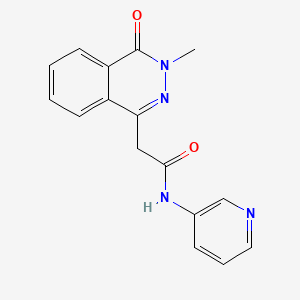
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)
